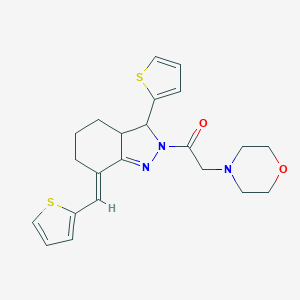
2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole, also known as THIP or gaboxadol, is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders. THIP belongs to the class of compounds known as GABA agonists, which are known to have sedative and anxiolytic effects.
作用機序
2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole acts as a GABA agonist, which means that it enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is associated with sedation, relaxation, and anxiolysis.
Biochemical and Physiological Effects:
2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, and anticonvulsant activity. It has also been shown to have analgesic properties, and to modulate the activity of other neurotransmitter systems, including serotonin and dopamine.
実験室実験の利点と制限
2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole has a number of advantages for use in laboratory experiments, including its well-established pharmacological profile and its ability to modulate the activity of multiple neurotransmitter systems. However, it also has a number of limitations, including its potential for sedation and its narrow therapeutic window.
将来の方向性
There are a number of potential future directions for research on 2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole, including the development of more selective GABA agonists, the investigation of its potential therapeutic applications in the treatment of other neurological disorders, and the development of novel formulations and delivery methods to enhance its bioavailability and reduce its potential for adverse effects. Additionally, further research is needed to better understand the underlying mechanisms of action of 2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole, and to investigate its potential interactions with other drugs and substances.
合成法
2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole can be synthesized using a variety of methods, including the reaction of 2-amino-3-thiophenecarboxylic acid with morpholine and thionyl chloride, followed by the addition of 2-thiophenecarboxaldehyde. The resulting product is then reduced using hydrogen gas and palladium on carbon.
科学的研究の応用
2-(4-morpholinylacetyl)-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including insomnia, anxiety, and epilepsy. It has been shown to have sedative and anxiolytic effects, as well as anticonvulsant properties.
特性
分子式 |
C22H25N3O2S2 |
|---|---|
分子量 |
427.6 g/mol |
IUPAC名 |
2-morpholin-4-yl-1-[(7E)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C22H25N3O2S2/c26-20(15-24-8-10-27-11-9-24)25-22(19-7-3-13-29-19)18-6-1-4-16(21(18)23-25)14-17-5-2-12-28-17/h2-3,5,7,12-14,18,22H,1,4,6,8-11,15H2/b16-14+ |
InChIキー |
VIULQMBZPBNPFF-JQIJEIRASA-N |
異性体SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=CS3)/C1)C(=O)CN4CCOCC4)C5=CC=CS5 |
SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CS3)C1)C(=O)CN4CCOCC4)C5=CC=CS5 |
正規SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CS3)C1)C(=O)CN4CCOCC4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291982.png)
![2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291983.png)
![2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291984.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B291986.png)
![N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291988.png)
![10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291990.png)
![10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291991.png)
![4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291992.png)
![10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291994.png)
![N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine](/img/structure/B291996.png)
![4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291999.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)